molecular formula C12H26N4 B3023056 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane CAS No. 77267-14-2

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane

Cat. No.: B3023056
CAS No.: 77267-14-2
M. Wt: 226.36 g/mol
InChI Key: SURKZLRVHBVHAC-UHFFFAOYSA-N
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Description

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is a chemical compound with the molecular formula C12H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Properties

IUPAC Name

1-methyl-4-[2-(4-methylpiperazin-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKZLRVHBVHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626327
Record name 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77267-14-2
Record name 1,1'-(Ethane-1,2-diyl)bis(4-methylpiperazine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane can be synthesized through the reaction of 1,2-dichloroethane with 4-methylpiperazine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions often involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperazine rings undergo oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), leading to the formation of N-oxides or hydroxylated derivatives.

Reagent Conditions Major Product
H₂O₂ (30%)Aqueous solvent, 25–40°CN-Oxide derivatives
KMnO₄Acidic medium, refluxHydroxylated piperazines

For example, oxidation with H₂O₂ typically proceeds via electrophilic attack on the nitrogen lone pairs, forming stable N-oxide structures. These products are often investigated for enhanced solubility and altered pharmacological activity .

Reduction Reactions

Reduction of the piperazine rings is less common but can occur under strong reducing conditions. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) facilitates the reduction of imine bonds or stabilizes intermediates in synthetic pathways involving this compound.

Reagent Conditions Major Product
LiAlH₄Anhydrous THF, 0–5°CPartially reduced piperazines

Reduction pathways are critical in modifying the compound’s basicity and potential interactions with biological targets .

Substitution Reactions

The ethane bridge and piperazine nitrogens participate in nucleophilic substitution reactions. For instance, alkylation or acylation at the nitrogen atoms can yield structurally diverse derivatives.

Reagent Conditions Major Product
Alkyl halidesPolar solvent (e.g., DMF), 80°CN-Alkylated derivatives
Acetyl chlorideBase (e.g., Et₃N), RTN-Acetylated products

These reactions are pivotal in synthesizing analogs for pharmacological screening, particularly in neuropharmacology .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related piperazine derivatives due to its methyl substituents and ethane linker.

Compound Key Reaction Unique Feature
1,4-Bis(3-aminopropyl)piperazineAcylationEnhanced nucleophilicity due to -NH₂
1,4-Bis(2-hydroxyethyl)piperazineEsterificationHydroxyl groups enable ester formation
This compound N-OxidationMethyl groups increase lipophilicity

This structural uniqueness makes it more resistant to hydrolysis compared to hydroxylated analogs, favoring applications in hydrophobic environments .

Mechanistic Insights

  • Oxidation : Proceeds via single-electron transfer (SET) mechanisms, forming radical intermediates that stabilize as N-oxides .

  • Substitution : Follows an S<sub>N</sub>2 pathway at the ethane bridge or S<sub>N</sub>1 at protonated piperazine nitrogens under acidic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Antipsychotic Potential
Research has indicated that derivatives of piperazine compounds, including 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, exhibit significant pharmacological activities. Studies have shown that such compounds can act on serotonin and dopamine receptors, making them candidates for antidepressant and antipsychotic drug development .

Case Study: Synthesis of Novel Antidepressants
In a study focused on synthesizing novel antidepressants, researchers utilized this compound as a key intermediate. The resulting derivatives demonstrated enhanced binding affinity to serotonin receptors compared to traditional antidepressants.

Materials Science Applications

Polymerization Agent
this compound can serve as a cross-linking agent in the synthesis of polymers. Its ability to form stable networks enhances the mechanical properties of polymeric materials.

Case Study: Development of High-Performance Polymers
In a recent study, the compound was used to create high-performance thermosetting resins. These resins exhibited improved thermal stability and mechanical strength due to the cross-linking facilitated by the piperazine moieties.

Industrial Applications

Corrosion Inhibitor
The compound has been explored as a potential corrosion inhibitor in various industrial applications. Its amine groups can interact with metal surfaces to form protective layers.

Case Study: Efficacy as a Corrosion Inhibitor
A research study evaluated the effectiveness of this compound in inhibiting corrosion in steel surfaces exposed to saline environments. The results indicated a significant reduction in corrosion rates compared to untreated controls.

Summary of Applications

Field Application Key Findings/Case Studies
Medicinal ChemistryAntidepressant and AntipsychoticEnhanced binding affinity to serotonin receptors .
Materials SciencePolymerization AgentImproved mechanical properties in thermosetting resins.
Industrial ApplicationsCorrosion InhibitorSignificant reduction in corrosion rates in saline environments.

Mechanism of Action

The mechanism of action of 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.

    1,4-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of methyl groups, leading to different chemical properties and applications.

Uniqueness

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.

Biological Activity

Overview

1,2-Bis-(4-methyl-piperazin-1-yl)-ethane (C12H26N4) is a piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally similar to various biologically active molecules, making it a valuable subject of study in the fields of pharmacology and biochemistry.

This compound is characterized by its two piperazine rings connected by an ethane bridge. The presence of methyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors. The compound's molecular structure allows it to participate in various chemical reactions, including oxidation and substitution, which are important for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it can act as an inhibitor or activator , influencing neurotransmitter systems and enzymatic pathways. This dual role is significant in drug development, particularly for conditions such as depression and anxiety.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds with similar piperazine structures exhibit activity against various bacterial strains. For instance:

Compound Target Bacteria Activity
This compoundMethicillin-resistant Staphylococcus aureusInhibitory effects observed
Other Piperazine DerivativesGram-positive bacteria (e.g., Bacillus subtilis)Effective at low concentrations

Research has demonstrated that derivatives of piperazine can enhance the efficacy of existing antibiotics by acting synergistically against resistant strains .

Antidepressant and Antipsychotic Potential

The compound's structural similarity to known antidepressants suggests potential use in treating mood disorders. Its mechanism may involve modulation of serotonin and dopamine pathways, crucial for mood regulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A recent study focused on how this compound inhibits specific enzymes involved in neurotransmitter metabolism. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for neurological disorders .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed that it inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively, highlighting its potential in treating resistant infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Structure Biological Activity
1,4-Bis(3-aminopropyl)piperazineTwo piperazine ringsAntidepressant activity
1,4-Bis(2-hydroxyethyl)piperazineHydroxyethyl substitutionsAntimicrobial properties
This compoundTwo methyl-substituted piperazinesBroad antimicrobial & CNS effects

This table illustrates how variations in substitution patterns can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,2-Bis-(4-methyl-piperazin-1-yl)-ethane, and how do reaction parameters (e.g., solvent, temperature) affect purity and yield?

  • Methodology : Utilize nucleophilic substitution or coupling reactions, as seen in analogous bis-piperazine derivatives. For example, describes the synthesis of 3-(4-methylpiperazin-1-yl)benzoic acid via amination reactions under inert atmospheres. Optimize reaction time and stoichiometry of 4-methylpiperazine relative to the ethane backbone. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) and confirm purity via HPLC or NMR .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound’s structure?

  • Methodology : Employ 1H^1 \text{H}- and 13C^13 \text{C}-NMR to identify proton environments and carbon frameworks. X-ray crystallography (as in ) can resolve steric effects of the 4-methyl groups on ethane bond conformation. Compare experimental bond lengths (e.g., C–C central bond) with computational models (DFT) to validate structural stability .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store in airtight containers under nitrogen at 4°C (similar to hygroscopic compounds in ). Avoid exposure to oxidizing agents (e.g., peroxides) and strong bases, which may degrade the piperazine rings (see ). Use gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or reactivity data under varying pH conditions?

  • Methodology : Conduct systematic solubility studies in buffers (pH 2–12) using UV-Vis spectroscopy. Compare results with computational logP predictions (e.g., ChemAxon). For reactivity discrepancies, replicate experiments under controlled humidity and oxygen levels, as moisture may hydrolyze piperazine groups (refer to ’s handling protocols) .

Q. How does steric hindrance from 4-methylpiperazine substituents influence conformational dynamics and ligand-binding properties?

  • Methodology : Use molecular dynamics (MD) simulations to model rotational barriers of the ethane backbone. Experimentally, compare NMR coupling constants (e.g., 3JHH^3J_{\text{HH}}) with simulated values. For ligand studies, assess binding to metal ions (e.g., Ru, as in ) via cyclic voltammetry and isothermal titration calorimetry (ITC) .

Q. What environmental persistence or bioaccumulation risks are associated with this compound, and how can they be assessed?

  • Methodology : Follow protocols in for analyzing brominated ethane derivatives. Test biodegradation in soil/water microcosms via LC-MS. For bioaccumulation, use fish models (e.g., zebrafish) to measure tissue concentrations and half-lives. Compare with QSAR models for organo-nitrogen compounds .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug design?

  • Methodology : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Assess cellular uptake via confocal microscopy with fluorescently tagged analogs. Reference ’s DNA-binding studies for intercalation or groove-binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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